2-Methyloctanal
Overview
Description
2-Methyloctanal is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da .
Synthesis Analysis
The asymmetric synthesis of 2-Methyloctanal has been investigated using chiral amines derived from (S)- or ®- phenylalanine, (S)-leucine, (S)-valine, and ®-phenylglycine . These amino acids were transformed into their chiral amino alcohols via reduction and then alkylated with various alkyl, alkoxyalkyl, and dimethylaminoalkyl halides . The alkoxy amines were treated with propionaldehyde or octanal to afford the chiral aldimines, which after metalation and alkylation with n-hexyl iodide or methyl iodide gave, after hydrolysis, either optical antipode of 2-methyloctanal in enantiomeric excess as high as 58% .Molecular Structure Analysis
The molecular structure of 2-Methyloctanal is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
2-Methyloctanal has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da . The boiling point of 2-Methyloctanal is 82-83 °C at 20 mm Hg (204.2331-205.5454 °C at 760 mmHg) .Scientific Research Applications
Hydrogenation and Hydrodeoxygenation
- Catalytic Properties : Platinum, palladium, and copper catalysts supported on silica have been studied for the hydrodeoxygenation and hydrogenation of 2-methyl-2-pentenal, a related compound to 2-methyloctanal. These catalysts exhibit varied activities and selectivities in the hydrogenation of C=C and C=O bonds, highlighting their potential in chemical synthesis and industrial applications (Pham, Lobban, Resasco, & Mallinson, 2009).
Allelopathic Applications
- Weed Management : Allelochemicals, like those derived from Lantana camara flowers, which include related methyl esters, show promise as growth regulators and bio-herbicides. This suggests a potential use of similar compounds, such as 2-methyloctanal, in agricultural weed management (Anwar et al., 2021).
Synthesis and Stereochemistry
- Stereodivergent Synthesis : The aldol reaction of certain chiral compounds with 2-methyloctanal or its derivatives allows for the creation of chiral aldol products. This method, employing a temporary stereocentre approach, illustrates the versatility of 2-methyloctanal in synthesizing various enantiomers of chemical products (Niyadurupola, Davies, Wisedale, & Bull, 2007).
Biomass-Derived Solvents
- Environmental Applications : Compounds like 2-methyl-tetrahydrofuran, related to 2-methyloctanal, derived from renewable resources, serve as environmentally friendly solvents in organic synthesis. This indicates the potential of 2-methyloctanal in developing sustainable industrial processes (Pace et al., 2012).
Epigenetic Research
- DNA Methylation Studies : Research on DNA methylation utilizes compounds like 2-methyltetrahydrofuran, a relative of 2-methyloctanal, in techniques such as single-cell bisulfite sequencing. This illustrates a potential role for 2-methyloctanal in advanced genetic and epigenetic research methodologies (Smallwood et al., 2014).
Renewable Energy
- Biodiesel Fuel : The use of methyl esters obtained from waste frying oil, related to 2-methyloctanal, as biodiesel fuel, demonstrates the compound's potential application in renewable energy and sustainable fuel development (Utlu & Koçak, 2008).
Organic Chemistry and Catalysis
- Chemical Reactions and Catalysis : The conversion of compounds like furfural and 2-methylpentanal over supported metal catalysts, including studies on 2-methyloctanal analogs, shows the significance of these compounds in understanding catalytic processes and reaction mechanisms in organic chemistry (Sitthisa et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-methyloctanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-9(2)8-10/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFRIDJMMOODR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052528 | |
Record name | 2-Methyloctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid with a rose, lily-like odour | |
Record name | 2-Methyloctanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
82.00 to 83.00 °C. @ 20.00 mm Hg | |
Record name | 2-Methyloctanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol and most fixed oils; insoluble in water | |
Record name | 2-Methyloctanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841 (0°) | |
Record name | 2-Methyloctanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyloctanal | |
CAS RN |
7786-29-0 | |
Record name | 2-Methyloctanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7786-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyloctanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanal, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyloctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyloctanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLOCTANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L193398KLN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyloctanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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